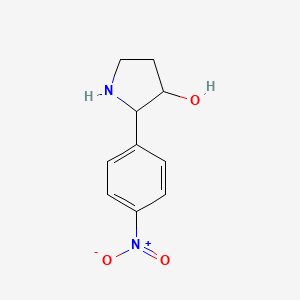

2-(4-Nitrophenyl)pyrrolidin-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12N2O3 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

2-(4-nitrophenyl)pyrrolidin-3-ol |

InChI |

InChI=1S/C10H12N2O3/c13-9-5-6-11-10(9)7-1-3-8(4-2-7)12(14)15/h1-4,9-11,13H,5-6H2 |

InChI Key |

DNCHOAPRXWJOPF-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(C1O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 4 Nitrophenyl Pyrrolidin 3 Ol and Its Stereoisomers

Retrosynthetic Analysis of the 2-(4-Nitrophenyl)pyrrolidin-3-ol Scaffold

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inamazonaws.come3s-conferences.org For the this compound scaffold, several disconnections can be envisioned, primarily focusing on the formation of the five-membered pyrrolidine (B122466) ring.

A primary disconnection strategy involves breaking the C-N and C-C bonds that form the pyrrolidine ring. This leads to acyclic precursors that can be cyclized through various intramolecular reactions. For instance, a key disconnection can be made between the nitrogen and the C5 carbon, and between the C2 and C3 carbons. This suggests a synthetic route starting from a substituted nitroalkane and an appropriate amino acid derivative or a related precursor. frontiersin.org Another approach would be to disconnect the C2-C3 and C4-C5 bonds, pointing towards a cycloaddition strategy. researchgate.netresearchgate.net

The presence of the hydroxyl group at C3 and the nitrophenyl group at C2 suggests a precursor such as a β-nitroamine, which can be formed through a nitro-Mannich reaction. frontiersin.org Alternatively, the pyrrolidine ring could be constructed first, followed by the introduction of the functional groups. However, for stereocontrol, it is often more efficient to construct the ring with the desired stereocenters already in place or introduced during the cyclization step.

Enantioselective and Diastereoselective Synthesis Strategies

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of enantioselective and diastereoselective methods for the synthesis of this compound is of paramount importance. nih.gov These strategies aim to control the formation of the multiple stereocenters within the pyrrolidine ring.

Pyrrolidine Ring Construction via Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for the construction of cyclic systems like the pyrrolidine ring. These methods often offer good control over stereochemistry.

The nitro-Mannich reaction, also known as the aza-Henry reaction, involves the addition of a nitroalkane to an imine, forming a β-nitroamine. frontiersin.org This reaction is a versatile tool for the synthesis of nitrogen-containing compounds. For the synthesis of this compound, a key intermediate could be a γ-amino-β-hydroxy-nitroalkane.

A highly effective strategy involves a three-component nitro-Mannich/lactamization cascade. nih.gov This approach can directly generate highly substituted pyrrolidinone derivatives in a stereoselective manner. The reaction between a nitroalkanoate, an aldehyde (such as 4-nitrobenzaldehyde), and an amine can lead to the formation of a pyrrolidinone precursor. nih.govucl.ac.uk Subsequent reduction of the lactam carbonyl and the nitro group would yield the desired this compound. The stereoselectivity of the nitro-Mannich reaction can be controlled through the use of chiral catalysts or auxiliaries, allowing for the synthesis of enantioenriched pyrrolidinones. ucl.ac.uknih.govrsc.org

| Reactants | Catalyst/Conditions | Product | Diastereoselectivity | Enantioselectivity |

| Nitroalkane, Imine | Organocatalyst | β-Nitroamine | High | High |

| Methyl 3-nitropropanoate, Acyclic Imines | - | Pyrrolidinone derivatives | High | - |

| Nitroallene, Protected Imine | Organocatalyst/Gold catalyst | Trisubstituted pyrrolidine | Excellent | 85-96% ee |

This table summarizes the stereochemical outcomes of various nitro-Mannich reaction pathways for the synthesis of pyrrolidine precursors.

Intramolecular cyclization of alkyne iminium ions offers another powerful route to substituted pyrrolidines. researchgate.net This method involves the generation of an iminium ion from a precursor containing an alkyne moiety. The subsequent nucleophilic attack of the alkyne onto the iminium ion triggers the cyclization, forming the pyrrolidine ring. organic-chemistry.org

The stereochemical outcome of the cyclization can be controlled by the geometry of the starting materials and the reaction conditions, often leading to the formation of trans-2,3-disubstituted pyrrolidines with high diastereoselectivity. researchgate.net This strategy can be applied to the synthesis of precursors to this compound by using an appropriately substituted alkyne and iminium ion.

The formation of a lactam (a cyclic amide) followed by its reduction is a classic and reliable method for synthesizing cyclic amines like pyrrolidine. nih.govpearson.com This approach can be adapted to produce this compound. The synthesis would begin with the formation of a γ-amino acid derivative, which can then undergo intramolecular cyclization to form a pyrrolidinone. nih.govresearchgate.netfigshare.com

For instance, a precursor bearing the 4-nitrophenyl group and a protected hydroxyl function can be designed to undergo lactamization. Subsequent reduction of the amide bond of the lactam, typically using a reducing agent like lithium aluminum hydride (LiAlH₄), would yield the corresponding pyrrolidine. nih.gov The stereocenters can be established in the acyclic precursor through asymmetric synthesis, ensuring the formation of a single stereoisomer of the final product.

The 1,3-dipolar cycloaddition reaction is a powerful tool for the construction of five-membered heterocyclic rings. wikipedia.org Specifically, the reaction between an azomethine ylide (a 1,3-dipole) and a dipolarophile (an alkene) can provide direct access to the pyrrolidine scaffold. acs.orgrsc.org This reaction is highly stereospecific, with the stereochemistry of the alkene being transferred to the newly formed stereocenters in the pyrrolidine ring.

To synthesize this compound, an azomethine ylide can be generated in situ from the condensation of an α-amino acid with an aldehyde, or through other methods. acs.org The dipolarophile would be an alkene bearing the 4-nitrophenyl group. The use of chiral catalysts can render this cycloaddition enantioselective, providing access to optically active pyrrolidines. acs.orgmdpi.com The reaction conditions can be tuned to control the regioselectivity and diastereoselectivity of the cycloaddition, leading to complex polycyclic products if cyclic dipolarophiles are used. acs.orgfrontiersin.orgnih.gov

| Dipole | Dipolarophile | Catalyst/Conditions | Product | Stereoselectivity |

| Azomethine Ylide | Alkene | Chiral Metal Complexes | Substituted Pyrrolidine | High enantio- and diastereoselectivity |

| Isatin-derived Azomethine Ylide | Maleimides | - | Spiro-pyrrolidine-oxindoles | Excellent diastereoselectivity |

| Pyrazolyl Nitrone | N-substituted Maleimides | - | Pyrrolo[3,4-d]isoxazolidines | Facial selectivity observed |

This table illustrates the versatility of 1,3-dipolar cycloaddition reactions in generating diverse pyrrolidine structures with controlled stereochemistry.

Application of Chiral Auxiliaries in Stereocontrolled Syntheses

The use of chiral auxiliaries is a well-established strategy for achieving high levels of stereocontrol in the synthesis of chiral molecules. researchgate.net This approach involves the temporary incorporation of a chiral molecule, the auxiliary, into the substrate. The auxiliary then directs the stereochemical outcome of a subsequent reaction, after which it is cleaved to afford the desired enantiomerically enriched product.

Pyrrolidine-Derived Chiral Auxiliaries

Pyrrolidine-based structures, often derived from the readily available chiral pool of proline, are frequently employed as chiral auxiliaries. nih.govnih.gov Proline and its derivatives can be used to synthesize a variety of chiral catalysts and auxiliaries. wikipedia.org For instance, C2-symmetrical 2,5-disubstituted pyrrolidines have been widely utilized as chiral auxiliaries in various chemical transformations. nih.gov The synthesis of these auxiliaries often starts from readily available amino acids like D- or L-alanine, which can be converted to the corresponding trans-2,5-dimethylpyrrolidines. nih.gov

Non-Pyrrolidine Based Chiral Auxiliaries for Pyrrolidine Formation

While pyrrolidine-derived auxiliaries are common, other chiral scaffolds have also been successfully employed to direct the formation of the pyrrolidine ring. One notable example involves the use of chiral sulfinimines. A strategy developed by Davis and coworkers utilizes a diastereoselective Mannich reaction followed by an iodocyclization to construct the pyrrolidine ring. nih.govacs.org The addition of an enolate to a chiral sulfinimine, such as 65, yields the Mannich product 66 with high diastereoselectivity. Subsequent transformations, including oxidation and reduction, lead to an aldehyde that can be converted into an olefin. The final iodocyclization step forges the pyrrolidine ring in a stereoselective manner. nih.govacs.org

Another approach utilizes glycerol-derived bistriflates as the chiral starting material. In a method reported by Sasaki and colleagues, a glycerol-derived bistriflate (63) is reacted with an aminosulfone (62). nih.govacs.org This reaction proceeds via two sequential SN2 displacements, including a stereospecific cyclization, to form the pyrrolidine ring. A key advantage of this method is that both cis- and trans-pyrrolidines can be accessed, as both enantiomers of the bistriflate are readily available. nih.govacs.org

| Auxiliary Type | Key Features | Example Application |

| Pyrrolidine-Derived | Derived from proline; often C2-symmetrical. | Synthesis of trans-2,5-dimethylpyrrolidines. nih.gov |

| Chiral Sulfinimines | Directs stereoselective Mannich reaction and subsequent cyclization. | Synthesis of 2,5-disubstituted pyrrolidines. nih.govacs.org |

| Glycerol-Derived Bistriflates | Allows access to both cis and trans isomers. | Stereocontrolled synthesis of 2,5-disubstituted pyrrolidines. nih.govacs.org |

Asymmetric Catalysis in the Construction of Pyrrolidine Stereocenters

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, offering an efficient alternative to the use of stoichiometric chiral auxiliaries. nih.gov Both organocatalysis and transition metal catalysis have been successfully applied to the asymmetric synthesis of pyrrolidines.

Organocatalytic Approaches (e.g., Prolinol Derivatives as Catalysts)

Organocatalysis, the use of small organic molecules as catalysts, has seen a surge in interest, with proline and its derivatives playing a central role. nih.govnih.govyoutube.com Prolinol derivatives, in particular, have proven to be highly effective catalysts for a variety of asymmetric transformations. mdpi.com These catalysts typically operate through the formation of a nucleophilic enamine intermediate from an aldehyde or ketone substrate. youtube.com The chiral environment provided by the catalyst then directs the subsequent reaction with an electrophile, leading to the formation of a new stereocenter with high enantioselectivity. youtube.com

For example, diarylprolinol silyl (B83357) ethers are highly effective catalysts for the asymmetric functionalization of aldehydes. nih.govmdpi.com These catalysts have been successfully employed in asymmetric Mannich, nitro-Michael, and aldol (B89426) reactions, often providing superior results in terms of yield and enantioselectivity compared to proline itself. organic-chemistry.org The development of novel prolinamide-based organocatalysts has further expanded the scope of these reactions. nih.gov

| Catalyst Type | Reaction Type | Key Advantages |

| Prolinol Derivatives | Aldol, Mannich, Michael Additions | High enantioselectivity, broad substrate scope. mdpi.comorganic-chemistry.org |

| Diarylprolinol Silyl Ethers | Functionalization of Aldehydes | Superior performance over proline. nih.govmdpi.com |

| Prolinamide-based Catalysts | Michael Additions | Effective for additions to β-nitroalkenes. nih.gov |

Transition Metal-Catalyzed Asymmetric Transformations

Transition metal catalysis offers a complementary approach to organocatalysis for the asymmetric synthesis of pyrrolidines. mdpi.comnih.gov These methods often involve the use of a chiral ligand that coordinates to a metal center, creating a chiral catalyst that can induce enantioselectivity in a variety of transformations.

One powerful strategy is the transition metal-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with alkenes. This method allows for the direct construction of the pyrrolidine ring with the simultaneous formation of multiple stereocenters. rsc.org Copper(I)-catalyzed asymmetric 1,3-dipolar cycloadditions have been shown to produce polycyclic chiral pyrrolidines in excellent yields and enantiomeric excesses. mdpi.com

Another important approach is the asymmetric hydrogenation of C=N bonds, which can be used to create chiral amines that can then be further elaborated to form pyrrolidines. mdpi.com Palladium-catalyzed intramolecular C-H amination reactions have also been developed for the synthesis of pyrrolidines from acyclic precursors. acs.org Furthermore, rhodium-catalyzed C-H insertion reactions provide a direct method for the difunctionalization of a pre-existing pyrrolidine moiety. acs.org A practical two-step synthesis of enantioenriched α-arylpyrrolidines has been developed, which involves a Suzuki-Miyaura cross-coupling followed by an enantioselective copper-catalyzed intramolecular hydroamination. nih.gov

| Metal | Ligand Type | Reaction Type |

| Copper(I) | Chiral Phosphine (B1218219) | 1,3-Dipolar Cycloaddition |

| Palladium | Chiral Phosphine | Intramolecular C-H Amination |

| Rhodium(II) | Chiral Carboxylate | C-H Insertion |

Functionalization and Diversification of Pre-formed this compound Rings

The functionalization of a pre-formed pyrrolidine ring provides a powerful strategy for accessing a diverse range of structurally related compounds. researchgate.net This approach allows for the late-stage introduction of various substituents, enabling the exploration of structure-activity relationships in medicinal chemistry and the synthesis of novel building blocks for organic synthesis.

One common method for functionalizing the pyrrolidine ring is through C-H activation. For example, iridium(I)-catalyzed α-C(sp³)-H alkylation of saturated azacycles allows for the direct introduction of alkyl groups at the position adjacent to the nitrogen atom. whiterose.ac.uk

Ring-opening functionalizations of unstrained cyclic amines, such as pyrrolidine, have also emerged as a valuable tool for skeletal diversification. researchgate.net For instance, the reaction of pyrrolidines with difluorocarbene can lead to ring-opening and the formation of difluoromethylated products. researchgate.net Additionally, piperidine (B6355638) derivatives can undergo ring contraction and deformylative functionalization to yield pyrrolidin-2-ones or 3-iodopyrroles, depending on the reaction conditions. nih.govresearchgate.net

The nitro group on the phenyl ring of this compound also serves as a versatile handle for further functionalization. The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution, allowing for the introduction of a variety of substituents. mdpi.com The nitro group can also be reduced to an amine, which can then be further modified through a wide range of reactions, such as acylation, alkylation, and diazotization.

Chemical Reactivity and Strategic Derivatization of 2 4 Nitrophenyl Pyrrolidin 3 Ol

Transformations Involving the Nitro Group

The nitro group of 2-(4-nitrophenyl)pyrrolidin-3-ol is a key site for chemical modification, offering pathways to amine derivatives and products of nucleophilic substitution.

Reductive Pathways to Amine Derivatives

The reduction of the aromatic nitro group to a primary amine is a fundamental transformation. This is commonly achieved through catalytic hydrogenation. Various catalysts, including noble metals like palladium on carbon (Pd/C) and platinum on carbon (Pt/C), are effective for this purpose researchgate.netfrontiersin.org. The reaction typically proceeds under a hydrogen atmosphere at pressures ranging from atmospheric to several bars. The resulting 2-(4-aminophenyl)pyrrolidin-3-ol is a versatile intermediate, as the newly formed amino group can undergo a wide range of subsequent reactions, such as diazotization, acylation, and alkylation.

Alternative methods for nitro group reduction include transfer hydrogenation, which utilizes hydrogen donors like ammonium formate or hydrazine in the presence of a catalyst frontiersin.org. Chemical reduction using metals such as iron, zinc, or tin in acidic media also provides a reliable route to the corresponding amine frontiersin.org. The choice of reducing agent and conditions can be tailored to be compatible with other functional groups in the molecule.

Table 1: Representative Conditions for Nitro Group Reduction

| Reagents/Catalyst | Solvent | Conditions | Product |

|---|---|---|---|

| H₂, Pd/C | Methanol or Ethanol | Room Temperature, 1-5 bar H₂ | 2-(4-Aminophenyl)pyrrolidin-3-ol |

| Ammonium Formate, Pd/C | Methanol | Reflux | 2-(4-Aminophenyl)pyrrolidin-3-ol |

Nucleophilic Substitution Reactions of the Nitrophenyl Moiety

The strong electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr) researchgate.netresearchgate.netnih.gov. Halogenated derivatives of this compound, particularly those with a leaving group ortho or para to the nitro group, are excellent substrates for SNAr reactions. Common nucleophiles such as alkoxides, thiolates, and amines can displace the leaving group to form new carbon-oxygen, carbon-sulfur, or carbon-nitrogen bonds, respectively nih.gov. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may be facilitated by the use of a base to generate the active nucleophile.

Reactions at the Pyrrolidine (B122466) Core

The pyrrolidine ring of this compound contains two key functional groups for derivatization: the secondary hydroxyl group and the secondary amine. Additionally, the carbon framework of the ring can be modified under certain conditions.

Derivatization at the Hydroxyl Group

The secondary hydroxyl group at the 3-position of the pyrrolidine ring can be readily derivatized through various reactions.

O-Alkylation: This reaction involves the deprotonation of the hydroxyl group with a base, such as sodium hydride (NaH), to form an alkoxide, which then reacts with an alkyl halide (e.g., methyl iodide, benzyl bromide) to yield the corresponding ether semanticscholar.orgorganic-chemistry.org.

O-Acylation: Esterification of the hydroxyl group can be achieved using acylating agents like acyl chlorides or acid anhydrides in the presence of a base, such as triethylamine or pyridine organic-chemistry.org. This reaction introduces an ester functionality, which can be useful for modifying the compound's properties or for use as a protecting group.

Table 2: Derivatization Reactions of the Hydroxyl Group

| Reaction Type | Reagents | Base | Product |

|---|---|---|---|

| O-Alkylation | Methyl Iodide | Sodium Hydride | 2-(4-Nitrophenyl)-3-methoxypyrrolidine |

Functionalization of the Pyrrolidine Nitrogen

The secondary amine in the pyrrolidine ring is a versatile handle for introducing a wide range of substituents.

N-Alkylation: The nitrogen can be alkylated using alkyl halides. The reaction often requires a base to neutralize the hydrogen halide formed as a byproduct. Reductive amination, reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is another effective method for introducing alkyl groups beilstein-journals.org.

N-Acylation: The amine readily reacts with acyl chlorides or acid anhydrides to form amides reddit.comscispace.com. This is a common strategy for introducing various functional groups or for protecting the nitrogen during subsequent transformations.

N-Arylation: The pyrrolidine nitrogen can also undergo arylation, for instance, through Buchwald-Hartwig amination with an aryl halide in the presence of a palladium catalyst and a suitable base.

Modifications of the Pyrrolidine Ring Carbons

While modifications of the C-H bonds on the pyrrolidine ring are generally more challenging, recent advances in C-H activation chemistry have opened up possibilities for direct functionalization mdpi.comnih.govnih.gov. Palladium-catalyzed C-H arylation, for example, can introduce aryl groups at specific positions on the pyrrolidine ring, although regioselectivity can be a challenge nih.govnih.gov. Such strategies allow for the late-stage modification of the core structure, providing access to a broader range of derivatives.

Analytical Derivatization Strategies for this compound

The analytical characterization of this compound, particularly the determination of its concentration in various matrices and the assessment of its enantiomeric purity, often necessitates derivatization. This chemical modification is employed to enhance the analyte's physicochemical properties, making it more amenable to common analytical techniques. Derivatization strategies for this compound primarily focus on improving its detectability by spectroscopic and spectrometric methods and facilitating its separation by chromatography.

Enhancement of Spectroscopic and Spectrometric Detection

The inherent chemical structure of this compound contains a strong chromophore, the 4-nitrophenyl group, which provides good ultraviolet-visible (UV-Vis) absorbance. This property is advantageous for direct detection using UV-Vis spectroscopy or liquid chromatography with a UV-Vis detector (LC-UV). The peak absorbance of compounds containing the 4-nitrophenyl moiety is typically observed in the UV region, and the formation of a phenolate ion under basic conditions can cause a red shift in the absorption maximum to around 400 nm researchgate.net.

However, to enhance sensitivity, especially for trace-level analysis, or to improve ionization efficiency in mass spectrometry (MS), derivatization of the hydroxyl or the secondary amine group can be performed.

Spectroscopic Enhancement:

The 4-nitrophenyl group provides a basis for UV-Vis detection. The molar absorptivity of nitrophenyl derivatives allows for quantification at low concentrations.

| Compound Class | λmax (nm) | Molar Absorptivity (ε) | Conditions |

| 4-Nitrophenol | ~317 | ~10,000 M⁻¹cm⁻¹ | Acidic/Neutral |

| 4-Nitrophenoxide | ~400 | ~18,000 M⁻¹cm⁻¹ | Basic |

| Nitrophenyl Sulfonamides | Varies | Varies | Neutral |

This table presents typical spectroscopic data for compounds containing a 4-nitrophenyl group. Actual values for this compound and its derivatives may vary.

Spectrometric Enhancement:

For mass spectrometric analysis, derivatization can be employed to improve the compound's volatility for gas chromatography-mass spectrometry (GC-MS) or to enhance its ionization efficiency for electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. Acylation of the hydroxyl group or the secondary amine with reagents that introduce a permanently charged or easily ionizable group can significantly improve the signal intensity in MS. For instance, derivatization with a reagent containing a quaternary ammonium group would result in a derivative that is readily detected in positive-ion ESI-MS.

Chromatographic Separation Facilitation

As this compound possesses two chiral centers, the separation of its enantiomers and diastereomers is crucial for stereoselective synthesis and biological activity studies. While direct separation on a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) is possible, indirect separation through derivatization with a chiral derivatizing agent (CDA) is a common and effective alternative nih.govchiralpedia.com. This approach involves the reaction of the racemic or diastereomeric mixture of this compound with an enantiomerically pure CDA to form a mixture of diastereomers. These diastereomers have different physicochemical properties and can be separated on a conventional achiral stationary phase chiralpedia.com.

A widely used CDA for chiral alcohols is α-methoxy-α-trifluoromethylphenylacetic acid, commonly known as Mosher's acid wikipedia.orgnih.gov. The hydroxyl group of this compound can be esterified with both (R)- and (S)-Mosher's acid chloride to yield a pair of diastereomeric Mosher esters. These esters can then be separated by normal-phase or reversed-phase HPLC.

The analysis of the ¹H NMR spectra of the separated diastereomeric esters can also be used to determine the absolute configuration of the original alcohol wikipedia.orgnih.govlibretexts.orgresearchgate.net. The anisotropic effect of the phenyl ring in the Mosher's reagent causes different chemical shifts for the protons near the newly formed chiral ester linkage in the two diastereomers.

| Derivatizing Agent | Functional Group Targeted | Purpose | Analytical Technique |

| Mosher's acid (MTPA) | Hydroxyl | Enantiomeric separation, Absolute configuration determination | HPLC, NMR wikipedia.orgnih.govresearchgate.netresearchgate.net |

| Marfey's reagent | Secondary Amine | Enantiomeric separation | HPLC juniperpublishers.com |

| Acylating agents with ionizable tags | Hydroxyl, Secondary Amine | Enhanced MS detection | LC-MS nih.gov |

Furthermore, the secondary amine in the pyrrolidine ring can be derivatized with other CDAs, such as 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent), to form diastereomeric amides that are separable by HPLC juniperpublishers.com. The choice of derivatizing agent depends on the functional group to be targeted and the analytical instrumentation available. The successful derivatization and subsequent chromatographic separation provide a robust method for the enantiomeric resolution of this compound. The use of chiral derivatization in combination with chiral HPLC offers a powerful tool for the analysis of complex chiral molecules mdpi.com.

Advanced Computational and Spectroscopic Investigations of 2 4 Nitrophenyl Pyrrolidin 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool in modern chemistry, providing deep insights into the molecular structure, reactivity, and properties of chemical compounds. For 2-(4-Nitrophenyl)pyrrolidin-3-ol, these computational methods can elucidate its electronic characteristics and predict its behavior in chemical reactions.

Density Functional Theory (DFT) Studies on Electronic Structure and Geometry

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometry and electronic properties of molecules. nih.govarabjchem.org For this compound, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311+G(d,p), would be performed to find the most stable conformation of the molecule. nih.gov

The optimization process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. This optimized geometry provides accurate bond lengths, bond angles, and dihedral angles. For instance, in a study on N-(2-nitrophenyl)maleimide, DFT calculations showed excellent agreement between the calculated and experimental structural parameters. nih.gov For this compound, one would expect to see specific bond lengths for the C-N and C-O bonds in the pyrrolidine (B122466) ring and the C-N bond of the nitro group. The planarity of the nitrophenyl group and the puckering of the pyrrolidine ring would also be key geometrical parameters determined.

Table 1: Representative Optimized Geometrical Parameters for a Pyrrolidine Derivative (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (ring) | 1.53 | C-N-C (ring) | 108.5 |

| C-N (ring) | 1.47 | C-C-O | 110.2 |

| C-O | 1.43 | N-C-C (phenyl) | 120.1 |

| C-N (nitro) | 1.48 | O-N-O | 124.5 |

| N-O | 1.22 |

Note: This table is illustrative and shows typical values for a substituted pyrrolidine. Actual values for this compound would require specific calculations.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra. qnl.qa This method is crucial for understanding how a molecule interacts with light. For this compound, TD-DFT calculations can predict the wavelengths at which the molecule will absorb UV-visible light, corresponding to electronic transitions between molecular orbitals. qnl.qa

The calculations provide information on the excitation energies (ΔE), oscillator strengths (f), and the nature of the transitions (e.g., n→π* or π→π*). A study on another nitrophenyl derivative showed that TD-DFT could reveal crucial excitation energies and absorbance in the UV region. mdpi.com The presence of the nitro group, a strong chromophore, is expected to result in significant absorption bands. libretexts.org The solvent environment can also be modeled to see its effect on the absorption spectrum. qnl.qa

Table 2: Representative TD-DFT Results for a Nitroaromatic Compound (Illustrative)

| Excitation | Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 350 | 3.54 | 0.25 | HOMO → LUMO |

| S0 → S2 | 280 | 4.43 | 0.10 | HOMO-1 → LUMO |

| S0 → S3 | 250 | 4.96 | 0.55 | HOMO → LUMO+1 |

Note: This table is illustrative. The actual spectral data for this compound would depend on specific TD-DFT calculations.

Analysis of Frontier Molecular Orbitals (FMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. libretexts.orgwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized on the electron-rich parts of the molecule, such as the pyrrolidine ring and the hydroxyl group, while the LUMO is likely to be centered on the electron-withdrawing nitrophenyl group. From the HOMO and LUMO energies, global reactivity descriptors can be calculated:

Ionization Potential (I): -EHOMO

Electron Affinity (A): -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ2 / (2η) where μ is the chemical potential (-(I+A)/2).

These descriptors provide a quantitative measure of the molecule's reactivity. arabjchem.org

Table 3: Representative FMO Energies and Reactivity Descriptors (Illustrative)

| Parameter | Value (eV) |

| EHOMO | -6.8 |

| ELUMO | -2.5 |

| HOMO-LUMO Gap | 4.3 |

| Ionization Potential (I) | 6.8 |

| Electron Affinity (A) | 2.5 |

| Electronegativity (χ) | 4.65 |

| Chemical Hardness (η) | 2.15 |

| Chemical Softness (S) | 0.23 |

| Electrophilicity Index (ω) | 5.03 |

Note: These values are illustrative and based on typical calculations for similar organic molecules.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the reactive sites for electrophilic and nucleophilic attack. mdpi.com In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and are sites for nucleophilic attack. tandfonline.com

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro group and the hydroxyl group, making them sites for electrophilic attack and hydrogen bonding. mdpi.comresearchgate.net Conversely, positive potential would be expected around the hydrogen atoms and potentially over the aromatic ring due to the strong electron-withdrawing effect of the nitro group, indicating sites for nucleophilic attack. tandfonline.com

Natural Bond Orbital (NBO) Analysis of Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. youtube.comfaccts.de It examines intramolecular interactions, such as hyperconjugation, which can stabilize the molecule. NBO analysis calculates the stabilization energies (E(2)) associated with the delocalization of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs. nih.gov

In this compound, significant interactions would be expected between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds. For example, the delocalization of the lone pair electrons of the hydroxyl oxygen into the antibonding C-C orbitals of the pyrrolidine ring, and the delocalization of electrons from the pyrrolidine ring to the nitrophenyl group would be important stabilizing interactions.

Table 4: Representative NBO Analysis - Second-Order Perturbation Theory (Illustrative)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) O (hydroxyl) | σ(C-C) (ring) | 2.5 |

| LP(1) N (ring) | π(C-C) (phenyl) | 5.1 |

| π(C-C) (phenyl) | π(N-O) (nitro) | 15.8 |

| σ(C-H) | σ(C-N) (ring) | 1.2 |

Note: This table provides illustrative examples of stabilization energies from NBO analysis. LP denotes a lone pair, σ an antibonding sigma orbital, and π* an antibonding pi orbital.*

Thermochemical Parameter Derivations

Quantum chemical calculations can also be used to derive important thermochemical parameters of a molecule. arabjchem.org By performing frequency calculations on the optimized geometry, one can obtain the zero-point vibrational energy (ZPVE), as well as thermodynamic quantities such as enthalpy (H), entropy (S), and Gibbs free energy (G) at a given temperature. These parameters are crucial for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it might participate.

The calculations are based on statistical mechanics and the vibrational frequencies of the molecule. For this compound, these calculations would provide a complete thermodynamic profile.

Table 5: Representative Thermochemical Parameters at 298.15 K (Illustrative)

| Parameter | Value |

| Zero-point vibrational energy (ZPVE) | 150.5 kcal/mol |

| Enthalpy (H) | -750.2 Hartree |

| Entropy (S) | 120.3 cal/mol·K |

| Gibbs Free Energy (G) | -750.25 Hartree |

| Heat Capacity (Cv) | 45.6 cal/mol·K |

Note: These values are for illustrative purposes and would need to be calculated specifically for this compound.

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations are powerful computational tools used to understand the behavior of molecules at an atomic level. These methods would be essential in characterizing the structural and energetic properties of this compound.

Conformational Analysis and Energy Landscapes

Conformational analysis is employed to identify the stable three-dimensional arrangements of a molecule, known as conformers, and to determine their relative energies. This analysis helps in understanding the flexibility of the molecule and the probabilities of it existing in different shapes. For a molecule like this compound, with its pyrrolidine ring and rotatable bonds connecting the phenyl group, multiple low-energy conformations are expected.

The process typically involves a systematic or stochastic search of the conformational space. The energy of each generated conformation is then calculated using quantum mechanical methods, such as Density Functional Theory (DFT), or less computationally expensive molecular mechanics force fields. Plotting these energies against the conformational coordinates (e.g., dihedral angles) generates a potential energy surface, or energy landscape. The minima on this landscape correspond to stable conformers. For complex molecules, techniques like metadynamics can be used to efficiently explore the free energy landscape and identify the most stable states and the energy barriers between them.

Molecular Aggregation and Intermolecular Interactions (e.g., Hydrogen Bonding)

In the solid state, molecules of this compound would pack together in a crystal lattice, governed by a network of intermolecular interactions. The hydroxyl (-OH) group and the nitrogen on the pyrrolidine ring can act as hydrogen bond donors, while the oxygen atoms of the nitro group and the hydroxyl group can act as hydrogen bond acceptors. These hydrogen bonds are expected to be the dominant forces in the molecular aggregation of this compound.

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for the structural elucidation and characterization of new chemical compounds. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be required to unambiguously determine the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be necessary.

¹H NMR: This experiment would provide information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The aromatic protons of the nitrophenyl group would appear in the downfield region (typically δ 7.0-8.5 ppm), while the protons of the pyrrolidine ring would be found in the more upfield region. The chemical shift of the proton on the carbon bearing the hydroxyl group (C3-H) would be of particular interest.

¹³C NMR: This would reveal the number of unique carbon atoms in the molecule and their electronic environments.

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular structure. COSY (Correlation Spectroscopy) would establish the connectivity between neighboring protons. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with the carbon atom it is directly attached to. HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is vital for connecting the 4-nitrophenyl group to the pyrrolidine ring.

While specific NMR data for this compound is not available, studies on structurally related compounds provide expected ranges for chemical shifts and coupling constants. researchgate.netnih.govjst-ud.vnresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| O-H (hydroxyl) | 3200-3600 (broad) | Stretching |

| N-H (secondary amine) | 3300-3500 (medium) | Stretching |

| C-H (aromatic) | 3000-3100 | Stretching |

| C-H (aliphatic) | 2850-3000 | Stretching |

| C=C (aromatic) | 1450-1600 | Stretching |

| N-O (nitro group) | 1500-1570 (asymmetric) and 1300-1370 (symmetric) | Stretching |

| C-N | 1080-1360 | Stretching |

| C-O | 1050-1150 | Stretching |

The presence and positions of these bands would confirm the presence of the key functional groups in the molecule. researchgate.netnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula by providing a very accurate mass measurement of the molecular ion. The fragmentation pattern observed in the mass spectrum would provide valuable clues about the structure of the molecule. Common fragmentation pathways for pyrrolidine-containing compounds involve the cleavage of the pyrrolidine ring. The loss of characteristic neutral fragments, such as water from the hydroxyl group or parts of the pyrrolidine ring, would be expected. Analysis of these fragments helps to piece together the molecular structure. researchgate.netjst-ud.vn

X-ray Crystallography for Solid-State Structural Elucidation

Detailed research findings and data tables concerning the crystal structure of this compound are not available in the current scientific literature. The following data tables are placeholders for when such research is published.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical formula | C₁₀H₁₂N₂O₃ |

| Formula weight | 208.22 g/mol |

| Temperature | Data not available |

| Wavelength | Data not available |

| Crystal system | Data not available |

| Space group | Data not available |

| Unit cell dimensions | a = ? Å, α = ? ° |

| b = ? Å, β = ? ° | |

| c = ? Å, γ = ? ° | |

| Volume | Data not available |

| Z | Data not available |

| Density (calculated) | Data not available |

| Absorption coefficient | Data not available |

| F(000) | Data not available |

| Crystal size | Data not available |

| Theta range for data collection | Data not available |

| Index ranges | Data not available |

| Reflections collected | Data not available |

| Independent reflections | Data not available |

| Completeness to theta | Data not available |

| Absorption correction | Data not available |

| Max. and min. transmission | Data not available |

| Refinement method | Data not available |

| Data / restraints / parameters | Data not available |

| Goodness-of-fit on F² | Data not available |

| Final R indices [I>2sigma(I)] | Data not available |

| R indices (all data) | Data not available |

Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| Pyrrolidine Ring | |

| N1-C2 | Data not available |

| C2-C3 | Data not available |

| C3-C4 | Data not available |

| C4-C5 | Data not available |

| C5-N1 | Data not available |

| C2-N1-C5 | Data not available |

| N1-C2-C3 | Data not available |

| C2-C3-C4 | Data not available |

| C3-C4-C5 | Data not available |

| C4-C5-N1 | Data not available |

| Substituents | |

| C2-C(Aryl) | Data not available |

| C3-O1 | Data not available |

| N(Aryl)-C(Aryl) | Data not available |

| N(Aryl)-O(Nitro) | Data not available |

| N(Aryl)-O(Nitro) | Data not available |

| C(Aryl)-N(Aryl)-C(Aryl) | Data not available |

Further research, including the synthesis of high-purity single crystals and subsequent X-ray diffraction analysis, is required to elucidate the definitive solid-state structure of this compound. Such a study would provide invaluable insights into the molecule's three-dimensional geometry, intermolecular interactions, and packing arrangement in the crystalline lattice.

Structure Activity Relationship Sar Investigations of 2 4 Nitrophenyl Pyrrolidin 3 Ol Derivatives

Influence of Pyrrolidine (B122466) Ring Stereochemistry on Biological Activity

The pyrrolidine ring, a five-membered saturated heterocycle, is a prevalent scaffold in numerous biologically active compounds due to its three-dimensional structure and the presence of stereogenic centers. ontosight.ainih.gov The spatial arrangement of substituents on the pyrrolidine ring of 2-(4-nitrophenyl)pyrrolidin-3-ol derivatives can significantly dictate their biological efficacy and target-binding affinity. ontosight.ainih.gov

The stereochemistry at the C2 and C3 positions of the pyrrolidine ring is of particular importance. The relative orientation of the 4-nitrophenyl group at C2 and the hydroxyl group at C3 (cis or trans) can profoundly affect how the molecule presents its key pharmacophoric features to a biological target. Different stereoisomers can lead to distinct biological profiles, as the specific spatial orientation of these groups influences the binding mode to enantioselective proteins. ontosight.ainih.gov For instance, in other pyrrolidine-based compounds, a cis-4-substituted pyrrolidine was found to favor a specific conformation that led to full agonism at its target receptor, while different stereoisomers at the C3 position have been shown to convert an agonist into an antagonist. nih.gov The introduction of additional stereogenic centers on the pyrrolidine ring can further refine the biological activity, underscoring the critical role of stereochemistry in the design of potent and selective therapeutic agents. ontosight.ai

The non-planar, puckered nature of the pyrrolidine ring allows it to adopt various conformations, and the preferred conformation can be influenced by the substituents. This conformational flexibility, or "pseudorotation," contributes to the molecule's ability to adapt to the topology of a binding site. nih.gov Therefore, controlling the stereochemistry of the pyrrolidine ring is a key strategy in optimizing the biological activity of this compound derivatives.

Table 1: Influence of Pyrrolidine Stereochemistry on Biological Activity

| Stereochemical Feature | General Impact on Biological Activity | Reference |

| Relative Stereochemistry (cis/trans) | Determines the spatial orientation of key functional groups, influencing binding affinity and functional outcome (e.g., agonist vs. antagonist). | nih.gov |

| Absolute Stereochemistry (R/S) | Different enantiomers can exhibit distinct biological profiles due to stereospecific interactions with chiral biological targets. | ontosight.ainih.gov |

| Ring Puckering/Conformation | Influences the three-dimensional shape of the molecule, affecting its fit within a receptor binding pocket. | nih.gov |

Role of the Nitrophenyl Moiety in Molecular Interactions

The 4-nitrophenyl group is a crucial component of the this compound scaffold, playing a significant role in the molecule's interactions with its biological targets. This aromatic moiety can engage in various non-covalent interactions, which are fundamental to the binding affinity and specificity of the compound.

In studies of other compounds containing a 4-nitrophenyl group, this moiety has been shown to be critical for high-affinity binding to receptors. For example, N-3-(4-nitrophenyl)propyl derivatives of N-alkylamines exhibited nanomolar affinities for sigma receptors, a significant increase compared to their non-aromatic counterparts. nih.govnih.gov This highlights the favorable contribution of the nitrophenyl group to receptor binding. The presence of the nitro group can also be important for modulating the electronic properties of the entire molecule, which can, in turn, affect its reactivity and metabolic stability.

Table 2: Potential Interactions of the 4-Nitrophenyl Moiety

| Interaction Type | Description | Potential Interacting Amino Acid Residues | Reference |

| π-π Stacking | Non-covalent interaction between aromatic rings. | Phenylalanine, Tyrosine, Tryptophan | mdpi.com |

| Hydrogen Bonding | The nitro group can act as a hydrogen bond acceptor. | Amino acids with hydrogen bond donor side chains (e.g., Serine, Threonine, Asparagine, Glutamine) | mdpi.com |

| Dipole-Dipole Interactions | The polarized C-N bond of the nitro group can interact with polar groups in the binding site. | Polar amino acids | N/A |

Impact of Substituent Modifications on Bioactivity Profiles

Modifying the substituents on the this compound scaffold is a key strategy in SAR studies to fine-tune the biological activity. These modifications can influence the compound's steric, electronic, and lipophilic properties, all of which are critical for optimal interaction with a biological target.

The position of substituents on both the pyrrolidine ring and the phenyl ring can have a dramatic impact on bioactivity. For example, moving the nitro group from the para (4-position) to the meta (3-position) or ortho (2-position) of the phenyl ring would create positional isomers with different electronic distributions and spatial arrangements. These changes can alter the binding mode and affinity of the compound.

Steric bulk is another critical factor. The size and shape of substituents can either enhance or hinder the binding of the molecule to its target. In some cases, a larger substituent may be required to fill a specific hydrophobic pocket in the receptor, thereby increasing affinity. Conversely, a bulky group in the wrong position could cause steric clashes with the receptor, leading to a loss of activity. Studies on other pyrrolidine derivatives have shown that even small changes, such as the introduction of a methyl group, can significantly impact the biological profile. nih.gov

The electronic nature of substituents on the 4-nitrophenyl ring can modulate the bioactivity of the compound. The nitro group is a strong electron-withdrawing group. Replacing it with an electron-donating group (e.g., methoxy, amino) or a different electron-withdrawing group (e.g., cyano, trifluoromethyl) would alter the electron density of the aromatic ring. These changes can influence the strength of π-π stacking interactions and hydrogen bonding capabilities, thereby affecting binding affinity. mdpi.com For instance, in a series of pyrrolidine sulfonamides, fluorophenyl substituents at a specific position offered better in vitro potency compared to an unsubstituted phenyl ring. nih.gov

Table 3: Impact of Substituent Modifications

| Modification Type | Example | Potential Effect on Bioactivity | Reference |

| Positional Isomerism | Moving the nitro group from the 4- to the 3-position of the phenyl ring. | Alters electronic distribution and spatial orientation, potentially changing binding mode and affinity. | N/A |

| Steric Effects | Introducing a bulky t-butyl group on the pyrrolidine ring. | Can either enhance binding by filling a hydrophobic pocket or decrease binding due to steric hindrance. | nih.gov |

| Electronic Effects | Replacing the 4-nitro group with a 4-methoxy group. | Changes the electron density of the phenyl ring, affecting π-π stacking and hydrogen bonding interactions. | nih.govmdpi.com |

| Lipophilicity Modulation | Adding a chloro substituent to the phenyl ring. | Increases lipophilicity, which can influence membrane permeability and binding to hydrophobic pockets. | mdpi.com |

Computational Approaches to SAR: Molecular Docking and Ligand-Target Interactions

Computational methods, particularly molecular docking, have become indispensable tools in modern drug discovery for investigating SAR. scispace.comnih.gov These in silico techniques allow researchers to predict the preferred binding mode and affinity of a ligand, such as a this compound derivative, within the three-dimensional structure of a biological target. scispace.com

Molecular docking simulations can provide detailed insights into the specific interactions between the ligand and the amino acid residues of the receptor's binding site. chemrxiv.orgresearchgate.net For example, docking studies can visualize and quantify the hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the ligand-receptor complex. This information is invaluable for understanding why certain structural modifications lead to an increase or decrease in biological activity.

In the context of this compound derivatives, molecular docking could be used to:

Compare the binding modes of different stereoisomers to explain observed differences in their biological activity.

Predict how modifications to the nitrophenyl moiety or other substituents would affect binding affinity.

Identify key amino acid residues in the binding site that are crucial for interaction, providing targets for future drug design efforts.

The results from molecular docking are often used in conjunction with experimental data to build robust SAR models. These models can then be used to rationally design new derivatives with improved potency and selectivity, thereby accelerating the drug discovery process. scispace.comnih.gov

Table 4: Application of Molecular Docking in SAR

| Computational Task | Information Gained | Relevance to SAR | Reference |

| Binding Mode Prediction | Predicts the most likely orientation of the ligand within the receptor's binding site. | Helps to understand the spatial requirements for optimal binding. | scispace.comchemrxiv.org |

| Binding Affinity Estimation | Calculates a scoring function to estimate the strength of the ligand-receptor interaction. | Allows for the ranking of different derivatives based on their predicted potency. | nih.govnih.gov |

| Interaction Analysis | Identifies specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the receptor. | Provides a molecular basis for the observed SAR, explaining why certain functional groups are important for activity. | chemrxiv.orgresearchgate.net |

Role of 2 4 Nitrophenyl Pyrrolidin 3 Ol and Its Analogs As Chiral Catalysts or Building Blocks

Application as Chiral Auxiliaries in Asymmetric Transformations

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The inherent chirality of the auxiliary creates a diastereomeric intermediate that favors the formation of one enantiomer of the product over the other. Pyrrolidine (B122466) derivatives, owing to their rigid five-membered ring structure and multiple stereocenters, are excellent candidates for use as chiral auxiliaries.

While direct applications of 2-(4-Nitrophenyl)pyrrolidin-3-ol as a chiral auxiliary are not extensively documented, related pyrrolidine structures have proven effective. For instance, enantiopure oxazolidinones, which can be derived from amino alcohols, are widely used auxiliaries for controlling stereochemistry in reactions like enolate alkylations and aldol (B89426) additions. The principle relies on the auxiliary creating a sterically defined environment that forces an incoming reagent to attack from a specific face.

The utility of a pyrrolidine-based auxiliary is demonstrated in the asymmetric synthesis of complex molecules like (–)-perhydrohistrionicotoxin, where a chiral auxiliary-mediated photochemical reaction is a key step. rsc.org In the context of this compound, the fixed spatial relationship between the hydroxyl and the nitrophenyl groups could effectively shield one face of a molecule it is attached to, thereby directing stereoselective bond formation. The nitro group, being strongly electron-withdrawing, could also exert electronic effects that influence the reactivity and selectivity of the transformation.

Table 1: Representative Asymmetric Transformations Using Chiral Auxiliaries

| Reaction Type | Chiral Auxiliary Class | Substrate | Typical Diastereomeric Excess (d.e.) |

| Enolate Alkylation | Oxazolidinone | Propionyl Imide | >95% |

| Aldol Reaction | Oxazolidinone | Acyl Imide + Aldehyde | >90% |

| Diels-Alder Reaction | Camphorsultam | Acryloyl Sultam + Diene | >98% |

| Michael Addition | Pyrrolidine-based | Enone + Nucleophile | Up to 98% |

Note: This table presents general data for classes of chiral auxiliaries to illustrate the concept, as specific data for this compound is not available.

Development as Chiral Ligands for Metal-Catalyzed Asymmetric Reactions

The development of chiral ligands for transition metal catalysts is a cornerstone of modern asymmetric synthesis. mdpi.com These ligands coordinate to a metal center, creating a chiral environment that enables the catalyst to produce one enantiomer of a product preferentially. Pyrrolidine-based structures are frequently used as backbones for chiral ligands due to their conformational rigidity and the stereochemically defined positions of their substituents. nih.gov

Analogs of this compound serve as excellent models for potential chiral ligands. The nitrogen and oxygen atoms of the pyrrolidin-3-ol core are ideal coordination sites for a variety of transition metals. For example, new chiral ligands derived from myrtenal (B1677600) and caryophyllene (B1175711) have been synthesized and used in vanadium-catalyzed asymmetric oxidation of sulfides. researchgate.net Similarly, peptide-based phosphine (B1218219) ligands have been used in highly effective copper-catalyzed conjugate additions. mdpi.com

The structural features of this compound are well-suited for ligand development. The pyrrolidine nitrogen and the C3-hydroxyl group can act as a bidentate ligand, chelating to a metal center. The 4-nitrophenyl group at the C2 position would be positioned to influence the steric and electronic environment around the metal's active site, which is crucial for inducing enantioselectivity. A related compound, 2-(4-nitrophenyl)-1H-benzimidazole, demonstrates the ability of the nitrophenyl motif to be incorporated into ligands that form stable and catalytically active metal complexes. nih.gov

Table 2: Examples of Pyrrolidine-Analog Ligands in Metal-Catalyzed Reactions

| Metal | Ligand Type | Reaction | Enantiomeric Excess (e.e.) |

| Copper (Cu) | Peptide-based phosphine | Conjugate Addition | >98% mdpi.com |

| Zirconium (Zr) | Dipeptide Schiff base | Imine Alkylation | Up to 99% mdpi.com |

| Palladium (Pd) | Axially chiral biphenyl | Asymmetric Cycloaddition | Up to 96% nih.gov |

| Vanadium (V) | Salicylaldimine | Sulfide Oxidation | Up to 92% |

Note: This table shows results for various pyrrolidine analogs and related chiral ligands to demonstrate their effectiveness in catalysis.

Integration into Complex Molecular Architectures

Chiral, highly functionalized molecules like this compound are valuable chiral building blocks, or "chirons," for the synthesis of more complex molecules, particularly natural products and their analogs. unirioja.es The defined stereochemistry of the building block is carried through the synthesis, reducing the need for challenging stereoselective steps later on.

The synthetic utility of the pyrrolidin-3-ol scaffold is well-established. For example, (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, an analog of the title compound, is a known chiral building block for the synthesis of glycosidase inhibitors. researchgate.net Similarly, polyhydroxylated pyrrolidines are key intermediates in the synthesis of pochonicine analogs, which are potent inhibitors of β-N-acetylhexosaminidases. nih.gov The synthesis of these complex targets often relies on the strategic manipulation of the hydroxyl and amino functionalities of the pyrrolidine core.

An analog, 1-(4-Amino-2-fluorophenyl)pyrrolidin-3-ol, is explicitly used as a building block for creating more complex molecules in pharmaceutical research. In the case of this compound, the nitro group offers additional synthetic versatility. It can be readily reduced to an amino group, which can then be further functionalized, for instance, by forming amides or participating in coupling reactions. This allows the nitrophenyl moiety to serve not just as a stereocontrolling element, but as a latent functional group for building molecular complexity.

Concluding Remarks and Future Research Directions

Current Challenges in the Synthesis and Application of Substituted Pyrrolidines

The synthesis of highly functionalized pyrrolidines with precise stereochemical control remains a significant hurdle in organic synthesis. Key challenges include the development of efficient and scalable synthetic routes that allow for the introduction of diverse substituents at various positions on the pyrrolidine (B122466) ring. For a compound like 2-(4-Nitrophenyl)pyrrolidin-3-ol, achieving control over the relative and absolute stereochemistry of the substituents at the C2 and C3 positions would be a primary obstacle. Furthermore, the application of many potentially valuable pyrrolidine derivatives is hampered by a lack of thorough biological evaluation and an incomplete understanding of their structure-activity relationships.

Emerging Methodologies for Enhanced Stereocontrol

Recent advances in asymmetric catalysis offer promising solutions for the stereoselective synthesis of substituted pyrrolidines. The development of novel chiral catalysts, including both metal-based and organocatalysts, has enabled the synthesis of enantiomerically enriched pyrrolidines through various transformations such as [3+2] cycloadditions, asymmetric hydrogenations, and kinetic resolutions. These methods provide powerful tools for accessing specific stereoisomers of complex molecules, which is essential for elucidating their biological functions.

Untapped Potential in Advanced Materials and Chemical Biology

While much of the focus on pyrrolidine derivatives has been in medicinal chemistry, their unique structural and electronic properties suggest untapped potential in other fields. The incorporation of pyrrolidine scaffolds into polymers could lead to new materials with tailored optical or electronic properties. In chemical biology, substituted pyrrolidines could be developed as molecular probes to study biological processes or as building blocks for the synthesis of complex biomolecules. The specific substitution pattern of this compound, with its electron-withdrawing nitro group and hydrogen-bonding hydroxyl group, could theoretically be exploited in the design of novel materials or chemical tools, though this remains an area for future investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.